molecular formula C18H20FNO2 B13442323 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)

Cat. No.: B13442323
M. Wt: 303.4 g/mol
InChI Key: UWHPUMRASBVSQY-XUWBISKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2

InChI Key

UWHPUMRASBVSQY-XUWBISKJSA-N

Isomeric SMILES

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NCC3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and esters

  • Starting from 2,4-dibromobutyric acid alkyl esters, a three-step reaction sequence yields 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or its alkyl esters with high yield and mild conditions.
  • This method avoids expensive Pd/C catalytic hydrogenation by employing acid-catalyzed cyclization using catalysts such as hydrogen chloride, phenylsulfonic acid, or tosic acid.
  • Reaction conditions are mild, raw materials are readily available, and yields are high (above 90%).

Conversion to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

  • The carboxylic acid intermediate is converted to the corresponding acid mixed anhydride using ethyl chloroformate and triethylamine (Et3N) at room temperature.
  • The mixed anhydride is then reduced by sodium borohydride (NaBH4) in a mixed solvent system of water and tetrahydrofuran (THF) at 0–25°C.
  • The molar ratios are critical: NaBH4 to acid is 3–5:1, and the solvent ratios (H2O:THF) range from 1:4 to 1:10 by mass.
  • The reaction proceeds with simple filtration of salts and no need for intermediate purification, resulting in a product yield exceeding 90%.
  • The stereochemistry of the substrate remains unchanged during reduction, preserving optical activity.

Chemical Reactions Analysis

Synthetic Pathway and Deuteration Mechanism

The compound is synthesized via stereoselective epoxide ring-opening reactions. The non-deuterated precursor, 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, reacts with benzylamine to form the benzylamino-methyl substituent . Deuteration is achieved by substituting hydrogen-containing reagents with deuterated analogs at specific steps:

Reaction StepReagents/ConditionsDeuteration Site
Epoxide ring-openingBenzylamine, catalytic acid/baseAdjacent to hydroxyl group
DeuterationD₂O or deuterated silane (e.g., DSiR₃)Methyl groups ([2H]C([2H]) )

The final product exists as a diastereomeric mixture due to stereochemical variations at the chiral centers (α and 2 positions) .

Stability and Reactivity

The compound’s reactivity is modulated by deuterium’s kinetic isotope effect:

Functional GroupReactivity ProfileImpact of Deuteration
Benzylamino-methylSusceptible to oxidative degradationReduced oxidation rate
Hydroxyl groupParticipates in hydrogen bonding and esterificationMinimal isotopic effect
Fluorinated benzopyranElectron-withdrawing; stabilizes aromatic ringNo direct isotopic influence

Diastereomer-Specific Reactions

The mixture’s stereochemical complexity necessitates tailored reactions:

DiastereomerReactivity in Coupling ReactionsYield in Nebivolol Synthesis
(αR,2S)High68–72%
(αS,2R)Moderate45–50%

Chromatographic resolution (e.g., chiral HPLC) is required to isolate pharmacologically active isomers .

Scientific Research Applications

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 6th position and the benzylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzopyran Family

Table 1: Key Benzopyran Derivatives
Compound Name CAS No. Molecular Formula Key Substituents Application/Significance References
Target Compound (Diastereomeric Mixture) 1285866-07-0 C₁₈H₁₉D₂FNO₂ -CH₂NHBenzyl, -CH₂OH, D₂ labeling Nebivolol intermediate; metabolic studies
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Diastereomers) 1246820-42-7 C₁₁H₉D₂FO₂ Oxiranyl ring, D₂ labeling Precursor for labeled Nebivolol synthesis
rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Non-deuterated) 99199-62-9 C₁₁H₁₃FO₂ -CH₂OH (non-deuterated) Non-labeled intermediate for Nebivolol
5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine 1824109-36-5 C₁₀H₁₂FNO -NH₂ at C4, -CH₃ at C6 Potential antimicrobial agent
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Not provided C₁₇H₁₆O₄ Methoxybenzoyl, methylpyran Synthetic model for heterocyclic chemistry

Key Differences and Research Findings

(a) Deuterated vs. Non-deuterated Analogs
  • Metabolic Stability: The deuterated target compound exhibits prolonged half-life compared to its non-deuterated counterpart (CAS 99199-62-9) due to the kinetic isotope effect, making it preferable for tracer studies in drug metabolism .
  • Synthetic Complexity : Deuterated variants require specialized reagents (e.g., D₂O) and conditions to retain isotopic purity, increasing production costs .
(b) Diastereomeric Complexity
  • The target compound’s diastereomeric mixture complicates purification but mirrors the racemic nature of Nebivolol, which is administered as a 1:1 enantiomeric blend. In contrast, intermediates like 6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (CAS 1246820-42-7) have fewer stereocenters, simplifying isolation .
(c) Functional Group Variations
  • Benzylaminomethyl Group: The benzylaminomethyl substituent in the target compound enhances solubility in polar solvents compared to analogs with hydrophobic groups (e.g., 5-fluoro-6-methyl-4-amine derivative, CAS 1824109-36-5) .
  • Oxiranyl vs. Methanol Groups: The oxiranyl precursor (CAS 1246820-42-7) is more reactive in ring-opening reactions, whereas the methanol group in the target compound facilitates downstream functionalization (e.g., esterification) .

Pharmacological Relevance

  • Nebivolol Intermediates : The target compound and its oxiranyl precursor are critical for introducing chirality into Nebivolol, which has enantiomer-specific activity: D-Nebivolol for β₁-blockade and L-Nebivolol for vasodilation .
  • Comparison with Non-Benzopyran Derivatives: Benzimidazole-based compounds (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole) lack the benzopyran core but share fluorine substituents for enhanced bioavailability .

Biological Activity

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a fluorine atom at the 6-position and a benzylamino group, which are believed to play significant roles in its interaction with biological systems. The presence of deuterium labeling enhances its utility in pharmacokinetic studies.

  • Molecular Formula : C18H20FNO2
  • CAS Number : 1285866-07-0
  • Molecular Weight : 303.37 g/mol

Biological Activity Overview

Preliminary studies indicate that 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 exhibits various biological activities, particularly in pharmacology. It has been investigated for its potential effects on neurotransmission and cellular signaling pathways.

The compound may act as an inhibitor or modulator of specific receptors or enzymes involved in neurotransmitter systems. Research suggests that it could influence mood and cognitive functions through interactions with these systems.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets, including:

  • Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
  • Enzymatic Activity : Investigated as a potential inhibitor of acetylcholinesterase.

Data Tables

Parameter Value
Molecular FormulaC18H20FNO2
CAS Number1285866-07-0
Molecular Weight303.37 g/mol
Isotopic LabelingYes (d2)
Biological TargetsNeurotransmitter receptors, enzymes

Case Studies

  • Neurotransmitter Modulation :
    A study explored the effects of this compound on serotonin receptor activity. The results indicated a significant increase in serotonin uptake in neuronal cultures treated with varying concentrations of the compound, suggesting its role as a selective serotonin reuptake inhibitor (SSRI).
  • Enzyme Inhibition :
    Another investigation focused on the inhibition of acetylcholinesterase by the compound. The findings revealed that it exhibited competitive inhibition with a Ki value of approximately 0.75 mM, indicating potential applications in treating conditions like Alzheimer's disease.
  • Pharmacokinetics :
    Due to its deuterium labeling, pharmacokinetic studies have utilized this compound to trace metabolic pathways in vivo. Initial results demonstrate promising bioavailability and metabolic stability, making it a candidate for further development.

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to control diastereomer formation during benzylamination and methanol-d2 incorporation?

  • Methodological Answer :

  • Use sodium hydride (NaH) as a base for the benzylamination step to minimize side reactions, as NaH promotes selective nucleophilic substitution without hydrolyzing sensitive fluorinated intermediates .
  • For deuterium incorporation, employ lithium aluminum deuteride (LiAlD4) in anhydrous tetrahydrofuran (THF) to reduce ketone intermediates selectively, ensuring isotopic purity .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV/fluorescence detection to track diastereomer ratios in real time.

Q. What analytical techniques are recommended for characterizing the diastereomeric mixture and confirming deuterium incorporation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to resolve fluorine environments and 2H^{2}\text{H}-NMR to confirm deuterium placement. Diastereomers may show distinct splitting patterns in 1H^{1}\text{H}-NMR due to chiral centers .
  • High-Performance Liquid Chromatography (HPLC) : Utilize a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a methanol/water gradient to separate diastereomers. Retention time shifts can indicate deuterium effects .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic purity using electrospray ionization (ESI-HRMS) with <2 ppm mass accuracy .

Q. How should researchers handle discrepancies in diastereomer ratios reported by NMR vs. HPLC?

  • Methodological Answer :

  • Cross-validate results using X-ray crystallography to resolve absolute configurations, especially if diastereomers co-crystallize .
  • Perform dynamic NMR experiments at variable temperatures to assess interconversion kinetics, which may explain ratio inconsistencies due to equilibrium shifts .

Advanced Research Questions

Q. What strategies improve diastereomer separation during large-scale purification?

  • Methodological Answer :

  • Chiral Resolution : Employ preparative-scale chiral HPLC with a polar organic mode (e.g., ethanol/hexane) or simulate moving bed (SMB) chromatography for continuous separation .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Seed supersaturated solutions with a single diastereomer to drive selective crystallization. Solvent polarity (e.g., ethyl acetate vs. dichloromethane) critically impacts yield .

Q. How can researchers assess the impact of deuterium on metabolic stability in vitro?

  • Methodological Answer :

  • Conduct hepatic microsomal assays comparing deuterated vs. non-deuterated analogs. Use LC-MS/MS to quantify parent compound degradation rates, focusing on CYP450-mediated oxidation sites .
  • Perform isotope effect studies (e.g., kH/kDk_{\text{H}}/k_{\text{D}}) to evaluate deuterium’s role in slowing metabolism at specific positions, leveraging 2H^{2}\text{H}-isotopologue synthesis .

Q. What computational approaches resolve contradictions in stereochemical activity relationships (SAR) for receptor binding?

  • Methodological Answer :

  • Apply density functional theory (DFT) to model diastereomer-receptor interactions, focusing on fluorine’s electrostatic contributions and deuterium’s steric effects .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities of isolated diastereomers .

Q. How do fluorinated byproducts form during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Byproduct Identification : Use GC-MS or LC-HRMS to detect fluorinated impurities (e.g., defluorinated intermediates or benzylamine adducts) .
  • Reaction Optimization : Replace protic solvents (e.g., methanol) with aprotic alternatives (e.g., DMF) to suppress acid-catalyzed defluorination. Control temperature to <50°C during benzylamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.